

# Ruski-201 dosage and administration guidelines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ruski-201*  
Cat. No.: *B610602*

[Get Quote](#)

## Information Not Available for Ruski-201

Following a comprehensive search of scientific and medical databases, no information has been found regarding a compound or drug designated as "**Ruski-201**." This suggests that "**Ruski-201**" may be a misnomer, an internal development code that has not been publicly disclosed, or a fictional substance.

The search for "**Ruski-201**" and related terms did not yield any relevant results in clinical trial registries, peer-reviewed publications, or other scientific resources. Consequently, it is not possible to provide any information on its dosage, administration guidelines, mechanism of action, or any associated experimental protocols.

It is important to note that while the search did identify other investigational compounds with similar-sounding names, such as PB-201, a glucokinase activator for type 2 diabetes<sup>[1]</sup>, and ONC201 (dordaviprone), an oral antagonist of dopamine receptor D2 being investigated for H3 K27M-mutant diffuse glioma<sup>[2][3]</sup>, these are distinct entities and the information available for them is not applicable to "**Ruski-201**." Similarly, compounds like ODM-201 for prostate cancer<sup>[4][5]</sup> and the immunocytokine SOT201<sup>[6]</sup> were identified but are unrelated.

Without any data on "**Ruski-201**," the creation of detailed application notes, protocols, and diagrams as requested is not feasible. Researchers, scientists, and drug development professionals are advised to verify the name and origin of the compound of interest to ensure they are seeking information on a valid and documented substance.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A multicentre, randomized, double-blind, parallel, active- and placebo-controlled Phase 3 clinical study of the glucokinase activator PB-201 in treatment-naive patients with type 2 diabetes mellitus: A study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Antitumor Activity, and Safety of ODM-201 in Patients with Chemotherapy-naive Metastatic Castration-resistant Prostate Cancer: An Open-label Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Antitumour Activity of ODM-201 (BAY-1841788) in Castration-resistant, CYP17 Inhibitor-naïve Prostate Cancer: Results from Extended Follow-up of the ARADES Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ruski-201 dosage and administration guidelines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b610602#ruski-201-dosage-and-administration-guidelines>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)